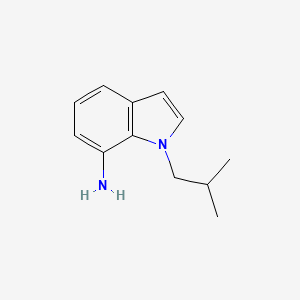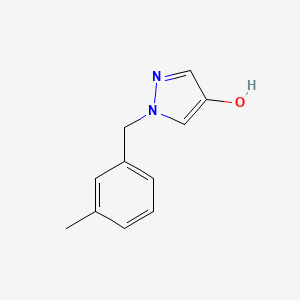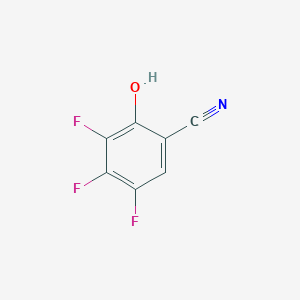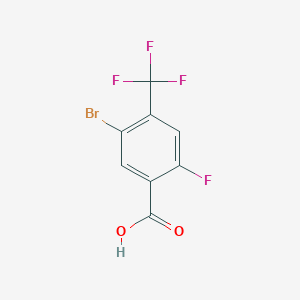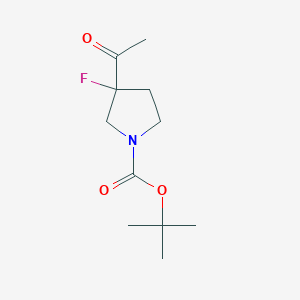
Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803599-35-0. It has a molecular weight of 231.27 . The IUPAC name for this compound is tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate is1S/C11H18FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate has a molecular weight of 231.27 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
Synthesis of Fluorinated Derivatives
Fluorinated derivatives of pyrrolidine, including compounds related to "Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate," have been synthesized for their applications in medicinal chemistry. For instance, N-protected fluoropyrrolidine derivatives are prepared as attractive synthons for dipeptidyl peptidase IV inhibitors, highlighting their importance in drug discovery (Singh & Umemoto, 2011).
Vinylfluoro Groups as Synthons
Research has shown the utility of vinylfluoro groups as acetonyl cation equivalents, leading to the stereoselective synthesis of pipecolic acid derivatives. This showcases the versatility of fluorinated compounds in synthesizing complex organic molecules with potential applications in pharmaceuticals (Purkayastha et al., 2010).
Antimicrobial Activity
Novel pyrrolidine derivatives, synthesized via microwave-assisted synthesis, including those structurally related to the tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate, have shown antimicrobial activity. This suggests their potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Fluorinated Protecting Groups
The exploration of fluorinated analogues of tert-butyl alcohol for protection of carboxylic acids in fluorous synthesis emphasizes the role of fluorinated compounds in facilitating synthetic procedures that enhance the efficiency of chemical synthesis (Pardo et al., 2001).
Enzyme-catalyzed Kinetic Resolution
The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, a compound related to tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate, demonstrates the integration of biocatalysis in the selective synthesis of enantiomerically pure compounds, which is vital for the development of chiral drugs (Faigl et al., 2013).
Propiedades
IUPAC Name |
tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQBTLZGLXWBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)
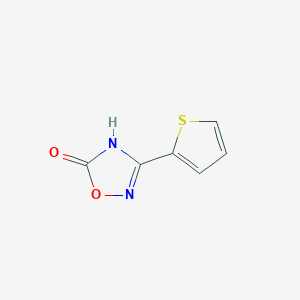
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
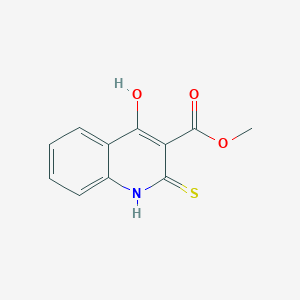

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)
